Methyl 4-Amino-3-chloro-5-nitrobenzoate Methyl 4-Amino-3-chloro-5-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 863886-04-8
VCID: VC2624018
InChI: InChI=1S/C8H7ClN2O4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,10H2,1H3
SMILES: COC(=O)C1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-]
Molecular Formula: C8H7ClN2O4
Molecular Weight: 230.6 g/mol

Methyl 4-Amino-3-chloro-5-nitrobenzoate

CAS No.: 863886-04-8

Cat. No.: VC2624018

Molecular Formula: C8H7ClN2O4

Molecular Weight: 230.6 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-Amino-3-chloro-5-nitrobenzoate - 863886-04-8

Specification

CAS No. 863886-04-8
Molecular Formula C8H7ClN2O4
Molecular Weight 230.6 g/mol
IUPAC Name methyl 4-amino-3-chloro-5-nitrobenzoate
Standard InChI InChI=1S/C8H7ClN2O4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,10H2,1H3
Standard InChI Key ZJFONSIKILEGMQ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-]
Canonical SMILES COC(=O)C1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-]

Introduction

Chemical Identity and Physical Properties

Methyl 4-Amino-3-chloro-5-nitrobenzoate (CAS: 863886-04-8) is an aromatic compound characterized by multiple functional groups strategically positioned on a benzoate scaffold. Its molecular structure incorporates an amino group (electron-donating), chloro and nitro groups (electron-withdrawing), and a methyl ester functionality, creating a molecule with interesting electronic distribution and chemical reactivity .

Basic Identification Parameters

The following table summarizes the key identification parameters for Methyl 4-Amino-3-chloro-5-nitrobenzoate:

ParameterValue
CAS Number863886-04-8
Molecular FormulaC8H7ClN2O4
Molecular Weight230.6 g/mol
IUPAC NameMethyl 4-amino-3-chloro-5-nitrobenzoate
MDL NumberMFCD09842615
Chemical FamilySubstituted benzoate esters

Physical Properties

The physical properties of Methyl 4-Amino-3-chloro-5-nitrobenzoate are essential for understanding its behavior in various applications:

PropertyCharacteristic
Physical State at 20°CSolid
Melting Point110-114°C
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO and other organic solvents
Storage ConditionsRoom temperature, in a dry place
StabilityStable under normal conditions

Applications in Research and Industry

Methyl 4-Amino-3-chloro-5-nitrobenzoate finds applications across several domains due to its unique structural features and chemical reactivity.

Pharmaceutical Research

The compound serves as a valuable intermediate in pharmaceutical development:

  • Drug Discovery: It functions as a precursor for synthesizing bioactive molecules, particularly in antimicrobial or anticancer drug development.

  • Structure-Activity Relationship Studies: The compound's amine, chloro, and nitro groups provide opportunities for derivatization to explore structure-activity relationships in medicinal chemistry.

  • Building Block: It serves as a building block in the synthesis of more complex pharmaceutical compounds .

Agrochemical Applications

Similar benzoate derivatives are employed in agricultural chemistry:

  • Herbicide Development: Related compounds serve as intermediates in herbicide synthesis.

  • Fungicide Research: The compound's structure makes it potentially valuable in developing fungicidal agents.

  • Pesticide Formulations: The unique electronic properties may contribute to its utility in pesticide development pathways.

Materials Science

The electronic properties of Methyl 4-Amino-3-chloro-5-nitrobenzoate make it suitable for materials applications:

  • Dye Development: The electron-withdrawing nitro and chloro groups, combined with the electron-donating amino group, create an electronic distribution suitable for chromophore design.

  • Polymer Chemistry: The compound may serve as a monomer or modifier in specialty polymer synthesis, contributing to materials with specific electronic or optical properties.

  • Electronic Materials: The push-pull electronic system may be exploited in materials with interesting electronic behaviors.

Stock Solution Preparation

The following table provides guidance for preparing stock solutions of Methyl 4-Amino-3-chloro-5-nitrobenzoate at various concentrations, which is essential information for researchers working with this compound :

Desired ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM4.3363 mL21.6816 mL43.3633 mL
5 mM0.8673 mL4.3363 mL8.6727 mL
10 mM0.4336 mL2.1682 mL4.3363 mL

When preparing stock solutions, it is recommended to select an appropriate solvent based on the compound's solubility characteristics. DMSO is often used as a primary solvent for this type of compound. Once prepared, stock solutions should be stored in separate aliquots to avoid repeated freezing and thawing, which could compromise stability .

Hazard TypeClassification
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302 - Harmful if swallowed
H315 - Causes skin irritation
H319 - Causes serious eye irritation
H335 - May cause respiratory irritation

Precautionary Measures

When working with Methyl 4-Amino-3-chloro-5-nitrobenzoate, the following precautionary measures should be observed :

  • Personal Protective Equipment: Wear protective gloves, protective clothing, eye protection, and face protection (P280).

  • Exposure Response: If swallowed, immediately call a poison center or doctor/physician (P301+P310).

  • Inhalation Prevention: Avoid breathing dust, fume, gas, mist, vapors, or spray (P261).

  • Workplace Requirements: Use only outdoors or in a well-ventilated area (P271).

  • Hygiene Practices: Wash skin thoroughly after handling (P264).

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